molecular formula C38H36N4O8 B12412449 Azilsartan mopivabil CAS No. 2271428-31-8

Azilsartan mopivabil

Cat. No.: B12412449
CAS No.: 2271428-31-8
M. Wt: 676.7 g/mol
InChI Key: UIGUEOKVFZHFSB-UHFFFAOYSA-N
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Description

Azilsartan mopivabil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, which belongs to the angiotensin-receptor blocking drug class. It is a selective angiotensin II receptor antagonist, primarily used for the treatment of hypertension. This compound is known for its high affinity and slow dissociation from the angiotensin II type 1 receptor, making it a potent antihypertensive agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azilsartan mopivabil involves multiple steps, starting from the preparation of azilsartan. Azilsartan is synthesized through a series of reactions involving benzimidazole derivatives and biphenyl compounds. The key steps include:

  • Formation of benzimidazole core.
  • Introduction of biphenyl moiety.
  • Functionalization to introduce the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Azilsartan mopivabil undergoes various chemical reactions, including:

    Hydrolysis: Conversion of the prodrug to its active form, azilsartan.

    Oxidation: Degradation under oxidative conditions, leading to the formation of by-products.

    Reduction: Limited reduction reactions due to the stability of the compound.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions to facilitate the conversion to azilsartan.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Mild reducing agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

Azilsartan mopivabil has a wide range of applications in scientific research, including:

Mechanism of Action

Azilsartan mopivabil exerts its effects by selectively binding to the angiotensin II type 1 receptor, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include vascular smooth muscle cells and adrenal gland tissues, where it inhibits the action of angiotensin II .

Comparison with Similar Compounds

  • Losartan
  • Valsartan
  • Candesartan
  • Irbesartan
  • Eprosartan
  • Telmisartan
  • Olmesartan

Comparison: Azilsartan mopivabil is unique due to its higher affinity and slower dissociation from the angiotensin II type 1 receptor compared to other angiotensin receptor blockers. This results in more potent and sustained blood pressure reduction. Additionally, this compound has shown superior efficacy in clinical trials compared to other similar compounds, making it a preferred choice for treating hypertension .

Properties

CAS No.

2271428-31-8

Molecular Formula

C38H36N4O8

Molecular Weight

676.7 g/mol

IUPAC Name

[4-(2,2-dimethylpropanoyloxy)-3-methoxyphenyl]methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C38H36N4O8/c1-6-47-36-39-29-13-9-12-28(34(43)48-22-24-16-19-30(31(20-24)46-5)49-35(44)38(2,3)4)32(29)42(36)21-23-14-17-25(18-15-23)26-10-7-8-11-27(26)33-40-37(45)50-41-33/h7-20H,6,21-22H2,1-5H3,(H,40,41,45)

InChI Key

UIGUEOKVFZHFSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=CC(=C(C=C6)OC(=O)C(C)(C)C)OC

Origin of Product

United States

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